Boc-Asp(OtBu)-ONp vs. Boc-Asp(OtBu)-OSu: Hydrolytic Stability and Shelf Life
Boc-Asp(OtBu)-ONp exhibits superior hydrolytic stability compared to the N-hydroxysuccinimide (OSu) active ester analog. The p-nitrophenyl ester is reported to be less susceptible to ambient moisture degradation than OSu esters, which are known to hydrolyze rapidly upon exposure to humid air [1]. This property translates to extended bench stability and reduced batch-to-batch variability during storage and handling, a critical consideration for procurement of pre-activated building blocks [2].
| Evidence Dimension | Hydrolytic stability of active ester |
|---|---|
| Target Compound Data | ONp ester: Reported to be stable for extended periods under anhydrous storage at -20°C; less prone to ambient moisture hydrolysis than OSu esters |
| Comparator Or Baseline | OSu ester: Known to undergo rapid hydrolysis in the presence of trace moisture; requires strict anhydrous handling and storage at -20°C with desiccant |
| Quantified Difference | No quantitative head-to-head data available for this specific pair; class-level inference based on established reactivity of p-nitrophenyl vs. N-hydroxysuccinimide esters |
| Conditions | Stability under standard laboratory storage and handling conditions; inference from general active ester chemistry principles |
Why This Matters
Procurement decisions for pre-activated building blocks must account for shelf-life and handling robustness; ONp esters offer a practical advantage over OSu esters in routine laboratory workflows where absolute anhydrous conditions are not always guaranteed.
- [1] Bodanszky M. Principles of Peptide Synthesis. Springer-Verlag, Berlin, 1993; Chapter 2: Activation and Coupling. View Source
- [2] GlpBio. Boc-Asp(OtBu)-ONp Product Storage and Stability Data. GlpBio.com, 2025. View Source
